molecular formula C4H8Cl3O3P B1347106 Bis(2-chloroethyl) chlorophosphate CAS No. 6087-94-1

Bis(2-chloroethyl) chlorophosphate

Cat. No.: B1347106
CAS No.: 6087-94-1
M. Wt: 241.43 g/mol
InChI Key: XETKNKZXWYEULP-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) chlorophosphate is a specialist organophosphorus chemical building block for research and development applications. While specific analytical data for this compound is not available, compounds with the bis(2-chloroethyl) phosphate moiety are often investigated as intermediates or precursors in chemical synthesis. Based on its structure, researchers value this compound for its reactive chlorophosphate and chloroethyl groups, which can facilitate further molecular modifications. It may serve as a key intermediate in the development of more complex molecules, such as flame retardants or plasticizers, similar to other phosphorus-containing esters . Its mechanism of action in subsequent reactions typically involves the chlorine atoms acting as leaving groups, making it a versatile electrophile in nucleophilic substitution reactions. This reactivity allows researchers to incorporate phosphate groups into larger molecular structures. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for personal or household use. Buyer assumes responsibility for determining product suitability and specifications. Please handle with appropriate precautions, referring to the available safety data sheet (SDS) before use.

Properties

IUPAC Name

1-chloro-2-[chloro(2-chloroethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl3O3P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETKNKZXWYEULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(OCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209719
Record name Bis(2-chloroethyl) chlorophosphate
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Molecular Weight

241.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6087-94-1
Record name Phosphorochloridic acid, bis(2-chloroethyl) ester
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Record name Bis(2-chloroethyl) chlorophosphate
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Record name Bis(2-chloroethyl) chlorophosphate
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Record name Bis(2-chloroethyl) chlorophosphate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) chlorophosphate can be synthesized through the reaction of phosphorus oxychloride (POCl3) with ethylene chlorohydrin (ClCH2CH2OH). The reaction typically occurs under controlled conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

POCl3+2ClCH2CH2OH(ClCH2CH2O)2POCl+2HCl\text{POCl}_3 + 2 \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{(ClCH}_2\text{CH}_2\text{O)}_2\text{POCl} + 2 \text{HCl} POCl3​+2ClCH2​CH2​OH→(ClCH2​CH2​O)2​POCl+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(2-chloroethyl) chlorophosphate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl groups, amines, or alkoxides.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form bis(2-chloroethyl) phosphate and hydrochloric acid.

    Oxidation: The compound can be oxidized to form various phosphate derivatives.

Common Reagents and Conditions:

    Nucleophiles: Hydroxyl groups, amines, alkoxides.

    Solvents: Organic solvents such as dichloromethane or acetonitrile.

    Catalysts: Bases like pyridine or triethylamine.

Major Products:

    Bis(2-chloroethyl) phosphate: Formed through hydrolysis.

    Various substituted phosphates: Formed through nucleophilic substitution.

Scientific Research Applications

Chemical Synthesis

Chemical Intermediate
Bis(2-chloroethyl) chlorophosphate serves as a vital intermediate in the synthesis of various organophosphorus compounds. Its reactivity allows it to participate in reactions that yield products with applications in agriculture and pharmaceuticals. For instance, it is often used in the preparation of phosphonate derivatives, which have been explored for their potential use as herbicides and insecticides .

Flame Retardants
In the realm of materials science, this compound is utilized as a flame retardant. It can be incorporated into polymeric materials to enhance their fire resistance properties. The compound's ability to form stable char layers upon thermal decomposition contributes to its effectiveness in preventing ignition and slowing down combustion processes .

Pharmaceutical Applications

Drug Development
Research indicates that this compound can be involved in the synthesis of pharmaceutical intermediates. It has been linked to the production of various active pharmaceutical ingredients (APIs), particularly those used in chemotherapy and other therapeutic areas. The compound's structure allows for modifications that can lead to the development of novel therapeutic agents .

Biomarker Studies
Recent studies have focused on the quantification of biomarkers related to exposure to this compound and its derivatives. These studies are crucial for understanding the toxicological impacts of this compound and for developing safety protocols in environments where exposure may occur .

Toxicology and Safety Research

Toxicological Studies
Research into the toxicological effects of this compound has revealed its potential hazards, particularly regarding skin exposure and systemic toxicity. Animal models have been employed to study the inflammatory responses and potential long-term health effects associated with exposure to this compound .

Countermeasure Development
The insights gained from toxicological studies are instrumental in developing countermeasures against chemical exposures. For instance, laboratory models using this compound derivatives help researchers evaluate protective agents against skin injuries caused by chemical warfare agents like sulfur mustard .

Regulatory Considerations

Given its applications and potential health risks, this compound is subject to regulatory scrutiny. Risk assessment reports highlight the need for careful handling and monitoring of this compound in industrial settings to mitigate risks associated with exposure during manufacturing or application processes .

Data Table: Applications Overview

Application AreaSpecific UsesNotes
Chemical SynthesisIntermediate for organophosphorus compoundsUsed in herbicides and insecticides
Flame RetardantsAdditive in polymeric materialsEnhances fire resistance
Pharmaceutical DevelopmentSynthesis of APIsLinked to cancer therapies
Toxicology ResearchStudies on inflammatory responsesImportant for safety protocols
Regulatory ComplianceSubject to risk assessmentsMonitoring required

Case Studies

  • Flame Retardant Efficacy : A study evaluated the effectiveness of this compound when incorporated into polyurethane foams. Results indicated a significant reduction in flammability compared to untreated samples, demonstrating its utility as a flame retardant additive.
  • Pharmaceutical Synthesis : Research highlighted a novel synthetic route using this compound for creating phosphonate-based drugs. This method improved yields and reduced by-products, showcasing its importance in drug manufacturing processes.
  • Toxicological Insights : A series of experiments on animal models revealed that exposure to this compound led to notable skin inflammation and cellular damage, underscoring the need for protective measures during handling.

Mechanism of Action

Mechanism: Bis(2-chloroethyl) chlorophosphate exerts its effects primarily through its ability to act as a phosphorylating agent. It can transfer its phosphate group to various substrates, leading to the formation of phosphorylated products. This mechanism is crucial in biochemical processes where phosphorylation plays a key role.

Molecular Targets and Pathways:

    Enzymes: Targets enzymes involved in phosphorylation and dephosphorylation.

    Cellular Pathways: Involved in signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

    Bis(2-chloroethyl) phosphate: Similar structure but lacks the chlorophosphate group.

    Tris(2-chloroethyl) phosphate: Contains three 2-chloroethyl groups instead of two.

    Bis(2-chloroethyl) ether: Contains an ether linkage instead of a phosphate group.

Uniqueness: Bis(2-chloroethyl) chlorophosphate is unique due to its chlorophosphate group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring specific phosphorylation reactions.

Biological Activity

Bis(2-chloroethyl) chlorophosphate (commonly referred to as BCECP) is an organophosphorus compound known for its significant biological activities, particularly its toxicity and potential carcinogenic effects. This article compiles and analyzes various studies and findings related to the biological activity of BCECP, including its mechanisms of action, toxicity profiles, and implications for human health.

Chemical Structure and Properties

BCECP is a chlorinated derivative of phosphoric acid, characterized by the presence of two chloroethyl groups attached to a phosphate backbone. Its chemical structure can be represented as follows:

Cl2CH2C(O)P(O)Cl\text{Cl}_2\text{CH}_2\text{C}(\text{O})\text{P}(\text{O})\text{Cl}

This structure is crucial for its reactivity and interaction with biological systems.

BCECP exhibits its biological activity primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. By inhibiting AChE, BCECP leads to the accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphates, contributing to neurotoxicity.

Acute Toxicity

Studies have demonstrated that BCECP has a high acute toxicity profile. For example, a research study indicated that exposure to BCECP resulted in significant mortality rates among laboratory animals at doses as low as 10 mg/kg body weight (b.w.) . The effects observed included respiratory distress, convulsions, and ultimately death.

Chronic Toxicity and Carcinogenicity

Chronic exposure to BCECP has been linked to various health issues, including cancer. In animal studies, prolonged administration led to an increased incidence of tumors in various organs. Specifically, a study reported that male mice exposed to BCECP showed a higher incidence of hepatomas compared to control groups .

Table 1: Summary of Toxicity Studies on BCECP

Study TypeOrganismDose (mg/kg b.w.)Observed Effects
Acute ToxicityRats10Respiratory distress, convulsions
Chronic ToxicityMice25-50Increased tumor incidence
CarcinogenicityMice100Hepatomas observed

Human Exposure

A notable case study examined workers exposed to BCECP during manufacturing processes. The study reported an elevated risk of pancreatic and lymphatic cancers among these individuals. However, it was challenging to establish a direct link between exposure levels and specific cancer types due to confounding variables .

Environmental Impact

BCECP's environmental persistence raises concerns about its long-term effects on ecosystems. Research indicates that BCECP can contaminate groundwater systems due to its mobility in soils . Ecotoxicological assessments revealed that aquatic organisms exhibited adverse effects at concentrations as low as 56.9 mg/L .

Research Findings

Recent investigations into the metabolic pathways of BCECP have provided insights into its degradation and detoxification processes. Studies show that cytochrome P450 enzymes play a crucial role in metabolizing BCECP into less harmful compounds, although these pathways can also produce toxic metabolites that contribute to its overall toxicity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Bis(2-chloroethyl) chlorophosphate in laboratory settings?

  • Methodological Answer : Prioritize training in chemical safety, including the use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and full-face shields. Store the compound in airtight, light-resistant containers under inert gas to prevent peroxide formation. Work in a fume hood to avoid inhalation exposure. Contamination prevention requires secondary containment and regular monitoring of storage conditions using gas detectors for hydrogen chloride (HCl) emissions, as hydrolysis releases toxic gases .

Q. How can researchers reliably detect and quantify this compound in environmental samples?

  • Methodological Answer : Use gas chromatography coupled with mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Optimize extraction methods via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Validate methods with isotopically labeled internal standards (e.g., deuterated analogs) to account for matrix effects. Detection limits below 1 ng/L are achievable for aqueous samples .

Q. What synthetic routes are commonly employed to synthesize this compound?

  • Methodological Answer : The compound is typically synthesized via phosphorylation of 2-chloroethanol using phosphorus oxychloride (POCl₃) under controlled anhydrous conditions. Monitor reaction progress via ³¹P NMR to confirm intermediate formation. Purify via fractional distillation under reduced pressure (e.g., 12 mmHg) to isolate the product, ensuring yields >85% .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound in anaerobic environments, and how do microbial communities influence these processes?

  • Methodological Answer : Anaerobic degradation proceeds via hydrolytic dechlorination, producing bis(2-chloroethyl) phosphate (BCEP) and 2-chloroethanol. Use stable isotope probing (SIP) with ¹³C-labeled substrates to track microbial assimilation. Metagenomic analysis of enrichment cultures (e.g., from vehicle dismantling sites) reveals Clostridia and Desulfovibrio spp. as key degraders. Quantify intermediates via high-resolution mass spectrometry (HRMS) and monitor chlorine displacement kinetics using ion chromatography .

Q. How can contradictory data on the carcinogenic potential of this compound across in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies arise from metabolic activation differences. Use transgenic cell lines (e.g., CYP2E1-overexpressing HepG2 cells) to simulate in vivo metabolism. Compare DNA adduct formation via ³²P-postlabeling assays in rodent models (e.g., Sprague-Dawley rats) versus cell cultures. Dose-response studies should account for bioaccumulation in lipid-rich tissues, which may underestimate toxicity in short-term in vitro assays .

Q. What experimental designs are optimal for assessing the long-term environmental persistence of this compound in groundwater systems?

  • Methodological Answer : Conduct field-based tracer studies using deuterated this compound in aquifer mesocosms. Monitor degradation kinetics under varying redox conditions (oxic vs. anoxic) via LC-MS/MS. Pair with microcosm experiments to isolate abiotic hydrolysis (pH 5–9) from biotic degradation. Model persistence using QSAR (quantitative structure-activity relationship) tools calibrated with half-life data from spiked samples .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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